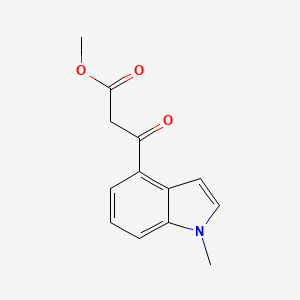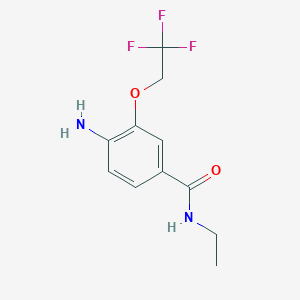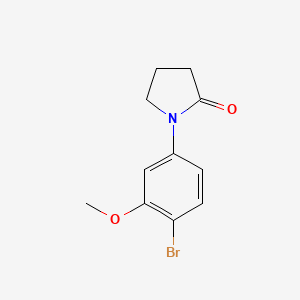
2,3-Dichlorobenzenesulfinic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichlorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C6H3Cl2NaO2S. It is a derivative of benzenesulfinic acid where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dichlorobenzenesulfinic acid sodium salt can be synthesized through several methods:
Sulfonation of 2,3-dichlorobenzene: This involves the reaction of 2,3-dichlorobenzene with sulfur dioxide and a suitable oxidizing agent to form the sulfinic acid, which is then neutralized with sodium hydroxide to yield the sodium salt.
Direct Chlorination: Another method involves the direct chlorination of benzenesulfinic acid followed by neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production typically involves the sulfonation route due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichlorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-dichlorobenzenesulfonic acid.
Reduction: Reduction reactions can convert it back to 2,3-dichlorobenzene.
Substitution: It can undergo nucleophilic substitution reactions where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles such as amines, alcohols.
Major Products
Oxidation: 2,3-Dichlorobenzenesulfonic acid.
Reduction: 2,3-Dichlorobenzene.
Substitution: Depending on the nucleophile, products can include 2,3-dichlorobenzene derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,3-Dichlorobenzenesulfinic acid sodium salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organosulfur compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-dichlorobenzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, leading to modifications in their structure and function. The sulfinic acid group is particularly reactive, allowing it to participate in a wide range of chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichlorobenzenesulfonic acid sodium salt: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
2,4-Dichlorobenzenesulfinic acid sodium salt: Chlorine atoms are substituted at different positions.
Benzenesulfinic acid sodium salt: Lacks the chlorine substituents.
Uniqueness
2,3-Dichlorobenzenesulfinic acid sodium salt is unique due to the presence of two chlorine atoms, which significantly influence its reactivity and chemical properties. This makes it a valuable compound in various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C6H3Cl2NaO2S |
|---|---|
Peso molecular |
233.05 g/mol |
Nombre IUPAC |
sodium;2,3-dichlorobenzenesulfinate |
InChI |
InChI=1S/C6H4Cl2O2S.Na/c7-4-2-1-3-5(6(4)8)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
Clave InChI |
XZOWVEWOVOKSCB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate](/img/structure/B12083333.png)
![2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid](/img/structure/B12083335.png)




![Carbamic acid,N-[(1S)-4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester](/img/structure/B12083371.png)
![5-[(2-Chlorophenyl)methoxy]pentanehydrazide](/img/structure/B12083376.png)
